tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 167888-15-5
VCID: VC0069778
InChI: InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1
SMILES: CC1(CCNC1)NC(=O)OC(C)(C)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.282

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

CAS No.: 167888-15-5

Cat. No.: VC0069778

Molecular Formula: C10H20N2O2

Molecular Weight: 200.282

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate - 167888-15-5

Specification

CAS No. 167888-15-5
Molecular Formula C10H20N2O2
Molecular Weight 200.282
IUPAC Name tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1
Standard InChI Key DIQWSFWWYVRXRO-SNVBAGLBSA-N
SMILES CC1(CCNC1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Comparison

By analyzing related compounds from the search results, we can establish structural similarities and differences with our target molecule:

CompoundStructural Differences from TargetCAS NumberMolecular Weight
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamateContains piperidin ring instead of pyrrolidine; methyl at 5-position1270019-92-5214.3 g/mol
rac-tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamateContains methoxy group at 4-position instead of methyl at 3-position128739-92-4216.28 g/mol
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamateMethyl on carbamate N rather than on pyrrolidine ringListed in search resultsNot specified

Predicted Physical and Chemical Properties

Based on the structural similarities with the compounds found in the search results, tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate would likely demonstrate the following properties:

  • Molecular Weight: Approximately 200-215 g/mol (estimated based on similar structures)

  • Appearance: Likely a white to off-white solid at room temperature

  • Solubility: Probable good solubility in organic solvents such as tetrahydrofuran, dichloromethane, and methanol; limited water solubility

  • Stability: Expected to be stable under standard laboratory conditions, with sensitivity to strong acids which could cleave the Boc protecting group

Stereochemical Significance

Chirality and Configuration

The (3R) designation in the compound name indicates a specific stereochemical configuration at the 3-position of the pyrrolidine ring. This stereocenter is crucial for the compound's potential biological activity and reactivity patterns. The R configuration specifically denotes that the methyl group occupies a particular spatial orientation according to the Cahn-Ingold-Prelog priority rules .

Stereochemical Comparison with Related Compounds

Several related compounds in the search results also display defined stereochemistry:

  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate has defined stereocenters at positions 3 and 5

  • rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate presents defined stereochemistry at positions 3 and 4

  • rac-tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate shows defined stereochemistry with both centers in the R configuration

The stereochemical configuration can significantly influence a compound's application in pharmaceutical research, potentially affecting receptor binding and biological activity.

Synthetic Approaches

Reference Synthetic Methods

The synthesis of tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate involves a multi-step reaction:

  • Reaction in tetrahydrofuran for 4 hours at 20°C

  • Hydrogenation with platinum on carbon catalyst in acetic acid for 24 hours under inert atmosphere at 3102.97 Torr

This approach might be adaptable for our target compound with appropriate modifications to accommodate the pyrrolidine ring structure.

Structural Characterization

Identification Parameters

For comparative purposes, the InChI and SMILES representations of related compounds can offer insights into the structural properties:

CompoundInChIKeySMILES
rac-tert-butyl N-((3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamateCUZGVSADDYEPFX-NXEZZACHSA-NCC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C
rac-tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamatePIGDOXPNNMFBNA-HTQZYQBOSA-NCC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1OC

Applications and Research Context

Synthetic Intermediates

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate would likely serve as a useful synthetic intermediate in the preparation of complex molecules, particularly those containing a chiral pyrrolidine moiety. The stereochemically defined 3-methyl group provides a fixed point of chirality that can be exploited in subsequent transformations.

Research Applications

Based on the properties of similar compounds, potential research applications might include:

  • Building Block in Drug Discovery: As a stereochemically defined scaffold for medicinal chemistry programs

  • Asymmetric Synthesis: As a chiral auxiliary or template for stereoselective reactions

  • Structure-Activity Relationship Studies: To investigate the effect of the 3-methyl group on biological activity when incorporated into larger molecules

CompoundCommercial AvailabilityApproximate Price
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate257 suppliers$14.00/5g
Intermediates for synthesisMultiple suppliers$13.50-$45.00 depending on quantity
rac-tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamateListed with CAS: 128739-92-4Not specified

This commercial availability of similar compounds suggests there might be established synthetic routes adaptable for tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate production.

Analytical Considerations

Chromatographic Analysis

For the analysis and quality control of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate, suitable analytical methods would likely include:

  • HPLC Analysis: Using a C18 column with UV detection (typically at 210-220 nm)

  • Chiral HPLC: To confirm enantiomeric purity of the (3R) configuration

  • GC-MS: For identity confirmation and purity assessment with appropriate derivatization

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